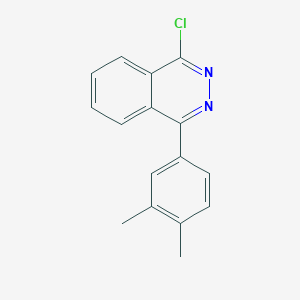

1-Chloro-4-(3,4-dimethylphenyl)phthalazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

The synthesis of 1-Chloro-4-(3,4-dimethylphenyl)phthalazine typically involves the reaction of phthalazine derivatives with chlorinating agents. One common method includes the use of phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions .

化学反応の分析

1-Chloro-4-(3,4-dimethylphenyl)phthalazine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are not extensively documented.

Common Reagents and Conditions: Typical reagents include strong bases or acids, and reactions are often conducted under reflux conditions to ensure complete conversion.

科学的研究の応用

Chemical Applications

1. Synthesis of Complex Molecules

- Building Block : 1-Chloro-4-(3,4-dimethylphenyl)phthalazine serves as a critical building block in the synthesis of more complex phthalazine derivatives. Its chlorinated position allows for nucleophilic substitution reactions, facilitating the introduction of various functional groups.

- Reactivity : The compound can undergo oxidation and reduction reactions under specific conditions, although detailed pathways are not extensively documented. Typical reagents include strong bases or acids, with reactions often conducted under reflux to ensure complete conversion.

2. Reaction Mechanisms

- Nucleophilic Substitution : The chlorine atom can be replaced by other nucleophiles, which is essential in developing new derivatives with tailored properties.

Biological Applications

1. Antimicrobial Activity

- Case Study : A series of novel phthalazine derivatives have demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. Specifically, compounds derived from this compound showed enhanced activity against Salmonella sp., surpassing that of standard antibiotics like gentamycin .

| Compound | Inhibition Zone (%) | Reference Drug |

|---|---|---|

| 7b | 117 | Gentamycin |

| 7c | 105 | Gentamycin |

| 4d | 88 | Gentamycin |

2. Anticancer Properties

- In Vitro Studies : Research has indicated that derivatives of this compound exhibit promising anticancer activity against various cancer cell lines. For instance, some synthesized analogues showed higher efficacy than cisplatin when tested against specific cancer types using the microculture tetrazolium method (MTT) .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 12 | HePG2 | 17.39 |

| 13 | PC3 | 19.84 |

| Control | Cisplatin | Variable |

作用機序

The exact mechanism of action for 1-Chloro-4-(3,4-dimethylphenyl)phthalazine is not well-defined. it is believed to interact with specific molecular targets, potentially influencing enzyme activity or cellular signaling pathways. Further research is needed to elucidate the precise mechanisms involved .

類似化合物との比較

1-Chloro-4-(3,4-dimethylphenyl)phthalazine can be compared to other phthalazine derivatives:

1-Chlorophthalazine: Similar in structure but lacks the dimethylphenyl group, leading to different chemical properties and reactivity.

4-(3,4-Dimethylphenyl)phthalazine: Lacks the chlorine atom, which affects its reactivity in substitution reactions.

生物活性

1-Chloro-4-(3,4-dimethylphenyl)phthalazine is a synthetic organic compound belonging to the phthalazine family, characterized by its unique bicyclic structure that includes a phthalazine core substituted with a chlorine atom and a 3,4-dimethylphenyl group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential anticancer, antimicrobial, and anti-inflammatory properties.

- Molecular Formula : C15H14ClN3

- Molecular Weight : Approximately 273.75 g/mol

- CAS Number : 129842-38-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may inhibit key enzymes involved in cancer progression and inflammation. The compound's structural features allow it to form stable complexes with target proteins, which is crucial for its therapeutic efficacy.

Anticancer Activity

This compound has demonstrated significant inhibitory effects on various cancer cell lines. Studies have shown that phthalazine derivatives exhibit potent anticancer properties, often outperforming traditional chemotherapeutics like cisplatin in vitro.

| Cell Line | IC50 (μM) | Comparison |

|---|---|---|

| MCF-7 (Breast Cancer) | 19.81 | Better than 5-FU |

| HePG2 (Liver Cancer) | 17.39 | Better than 5-FU |

| NCI-H460 (Lung Cancer) | 125 | Compared with Camptothecin |

These findings suggest that the compound may act through multiple mechanisms, including the induction of apoptosis and disruption of cellular signaling pathways associated with tumor growth.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Its structural similarity to other phthalazine derivatives indicates potential effectiveness against various pathogens.

Structure-Activity Relationship (SAR)

The biological activity of phthalazine derivatives is often linked to their structural characteristics. For instance, modifications in the aromatic substituents can significantly alter their pharmacological profiles:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Chloro-4-phenyldihydrophthalazine | Phenyl instead of dimethylphenyl | Different activity profile |

| 1-Hydroxy-4-(3,4-difluorophenyl)thiomethylphthalazine | Thiomethyl group; difluorophenyl substituent | Enhanced solubility |

| 1-Amino-4-(3-nitrophenyl)phthalazine | Amino and nitro substituents | Potentially different modes of action |

Case Studies and Experimental Findings

Recent studies have employed both experimental and computational methods to evaluate the biological activities of this compound:

- In Vitro Studies : A series of experiments demonstrated that derivatives of phthalazines exhibit significant cytotoxicity against cancer cell lines using the MTT assay. For example, one study reported that certain derivatives showed over 100% inhibition at concentrations as low as 125 μM against lung cancer cell lines.

- In Silico Studies : Molecular docking analyses have been conducted to predict the binding affinities and interactions of this compound with various targets involved in cancer pathways. These studies help elucidate the compound's mechanism of action at a molecular level.

特性

IUPAC Name |

1-chloro-4-(3,4-dimethylphenyl)phthalazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2/c1-10-7-8-12(9-11(10)2)15-13-5-3-4-6-14(13)16(17)19-18-15/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYXXMBDNZTEND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40423299 |

Source

|

| Record name | 1-chloro-4-(3,4-dimethylphenyl)phthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129842-38-2 |

Source

|

| Record name | 1-chloro-4-(3,4-dimethylphenyl)phthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。